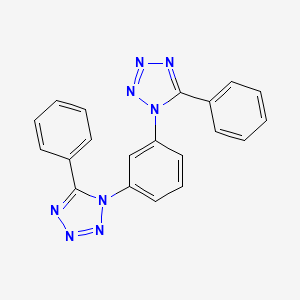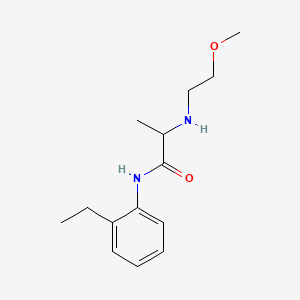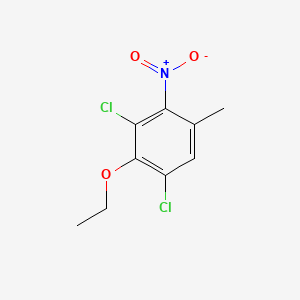
3,5-Dichloro-4-ethoxy-2-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-ethoxy-2-nitrotoluene is an organic compound with the molecular formula C9H9Cl2NO3 It is a derivative of toluene, where the methyl group is substituted with a nitro group, and the benzene ring is further substituted with chlorine and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethoxy-2-nitrotoluene typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-ethoxy-2-nitrotoluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3,5-Dichloro-4-ethoxy-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Dichloro-4-carboxy-2-nitrotoluene.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-ethoxy-2-nitrotoluene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-ethoxy-2-nitrotoluene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-3-nitrotoluene: Similar structure but lacks the ethoxy group.
3,5-Dichloro-4-methoxy-2-nitrotoluene: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The ethoxy group can provide different steric and electronic effects compared to other similar compounds .
Propiedades
Número CAS |
67828-38-0 |
|---|---|
Fórmula molecular |
C9H9Cl2NO3 |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
1,3-dichloro-2-ethoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO3/c1-3-15-9-6(10)4-5(2)8(7(9)11)12(13)14/h4H,3H2,1-2H3 |
Clave InChI |
NHKYOVUIRFBTHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1Cl)[N+](=O)[O-])C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



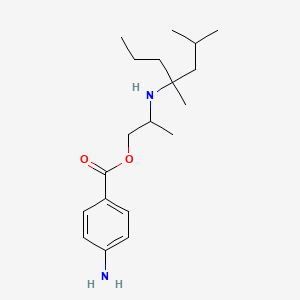
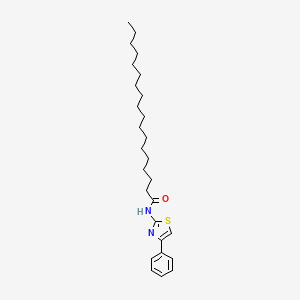
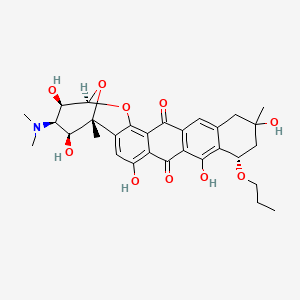
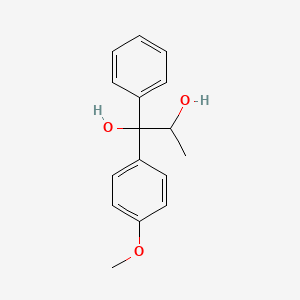
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
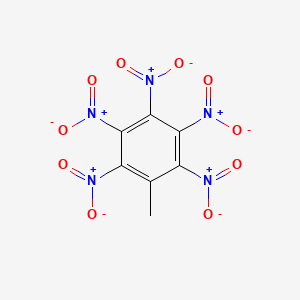
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
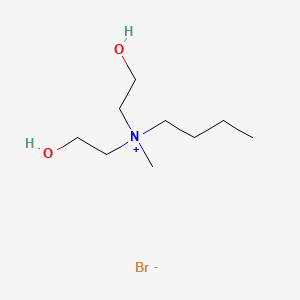
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
